molecular formula C21H25N3O4 B3582271 ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate

ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate

Cat. No.: B3582271
M. Wt: 383.4 g/mol
InChI Key: XECLAHZVXBJGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-phenoxyphenylamine, which is then reacted with ethyl 4-(2-oxoethyl)piperazine-1-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar ester functional group.

    4-Hydroxy-2-quinolones: Compounds with a similar aromatic structure.

    Oxazole Derivatives: Compounds with similar heterocyclic structures.

Uniqueness

Ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a phenoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[2-oxo-2-(4-phenoxyanilino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-2-27-21(26)24-14-12-23(13-15-24)16-20(25)22-17-8-10-19(11-9-17)28-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLAHZVXBJGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.